ゲダトリシブ

概要

説明

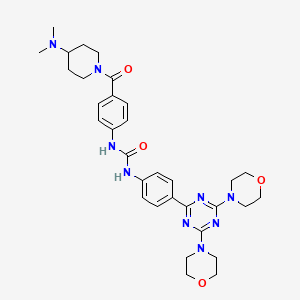

ゲダトリシブは、PF-05212384としても知られており、がんの治療のために開発された実験薬です。これは、ホスファチジルイノシトール3キナーゼ(PI3K)と哺乳類ラパマイシン標的タンパク質(mTOR)シグナル伝達経路を標的にする強力な可逆的デュアル阻害剤です。 これらの経路は、細胞の成長、増殖、および生存にとって重要であり、がん治療において重要な標的となっています .

科学的研究の応用

Chemistry: Gedatolisib is used as a model compound to study the PI3K/mTOR signaling pathway and its role in cell growth and proliferation

Biology: In biological research, Gedatolisib is used to investigate the mechanisms of cancer cell survival and resistance to chemotherapy

Medicine: Gedatolisib is being developed as a therapeutic agent for the treatment of various cancers, including breast, ovarian, and endometrial cancers

Industry: In the pharmaceutical industry, Gedatolisib is used in the development of new cancer therapies and as a tool for drug discovery

作用機序

ゲダトリシブは、PI3KとmTORキナーゼの両方を阻害することによって効果を発揮します。PI3K/mTOR経路は、多くの癌で活性化されており、細胞の成長、生存、および化学療法への耐性を促進します。この経路を阻害することにより、ゲダトリシブはアポトーシスを誘導し、癌細胞の増殖を阻害できます。 PI3Kの異なるp110触媒サブユニットアイソフォームとmTORのキナーゼ部位に結合し、それらの活性を効果的にブロックします .

類似の化合物との比較

類似の化合物

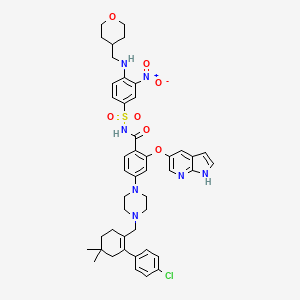

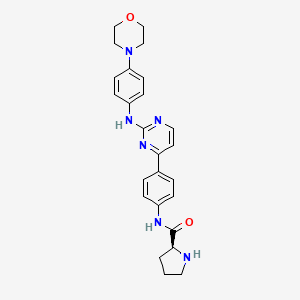

アルペリシブ: 乳がんの治療に使用されるPI3Kα阻害剤。

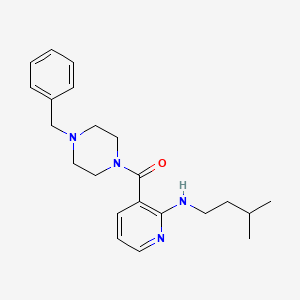

カピバセルチブ: さまざまな癌治療に使用されるAKT阻害剤。

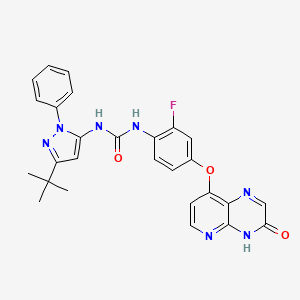

エベロリムス: いくつかの癌の治療に使用されるmTORC1阻害剤

ゲダトリシブの独自性

ゲダトリシブは、PI3KとmTORキナーゼの両方を同時に阻害する能力においてユニークです。このデュアル阻害は、PI3K/mTOR経路のより包括的なブロックを提供し、薬剤耐性の可能性を減らし、治療効果を向上させる可能性があります。 アルペリシブ、カピバセルチブ、エベロリムスなどの単一ノード阻害剤と比較して、ゲダトリシブは前臨床および臨床試験で優れた効力と有効性を示しています .

生化学分析

Biochemical Properties

Gedatolisib plays a significant role in biochemical reactions by binding to different p110 catalytic subunit isoforms of PI3K and the kinase site of mTOR . It interacts with these enzymes and proteins to inhibit their activities . The nature of these interactions involves the binding of Gedatolisib to all PI3K catalytic subunit isoforms involved in oncogenic signaling approximately equally .

Cellular Effects

Gedatolisib has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy . Gedatolisib’s inhibition of this pathway may cause a reduction in the growth of tumor cells that overexpress PI3K and mTOR .

Molecular Mechanism

Gedatolisib exerts its effects at the molecular level through several mechanisms. It binds to and inhibits PI3K and mTOR kinases, which are key components of the PI3K/mTOR pathway . This pathway is frequently activated in a wide variety of human cancers, and its overactivation plays a key role in cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gedatolisib change over time. Gedatolisib has demonstrated broad anti-tumor activity in preclinical studies and in clinical trials of heavily pre-treated patients with advanced solid tumors .

Dosage Effects in Animal Models

The effects of Gedatolisib vary with different dosages in animal models. Gedatolisib strongly inhibited PAM pathway activity and reduced cell viability and growth rate in the cell lines tested .

Metabolic Pathways

Gedatolisib is involved in the PI3K/mTOR pathway, a key metabolic pathway in cells . This pathway regulates diverse cellular processes, including cell proliferation, survival, cytoskeletal organization, and glucose transport and utilization .

準備方法

合成経路と反応条件

ゲダトリシブの合成には、主要な中間体の調製から始まる複数のステップが含まれます最終生成物は、一連のカップリング反応と精製ステップを経て得られます .

工業生産方法

ゲダトリシブの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 これには、温度、圧力、反応時間のコントロール、および高性能液体クロマトグラフィー(HPLC)を使用した精製が含まれます .

化学反応の分析

反応の種類

ゲダトリシブは、次のようなさまざまな化学反応を起こします。

酸化: ゲダトリシブは特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: 還元反応はゲダトリシブの官能基を修飾し、その化学的性質を変えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれており、置換反応を促進します。 条件は通常、目的の反応が起こるように、制御された温度とpHレベルを伴います .

形成される主要な生成物

これらの反応から形成される主要な生成物には、ゲダトリシブのさまざまな酸化、還元、および置換誘導体が含まれます。 これらの誘導体は、異なる生物活性を持つ可能性があり、しばしばそれらの潜在的な治療用途のために研究されています .

科学研究の応用

類似化合物との比較

Similar Compounds

Alpelisib: A PI3Kα inhibitor used in the treatment of breast cancer.

Capivasertib: An AKT inhibitor used in various cancer therapies.

Everolimus: An mTORC1 inhibitor used in the treatment of several cancers

Uniqueness of Gedatolisib

Gedatolisib is unique in its ability to inhibit both PI3K and mTOR kinases simultaneously. This dual inhibition provides a more comprehensive blockade of the PI3K/mTOR pathway, potentially reducing the likelihood of drug resistance and improving therapeutic efficacy. Compared to single-node inhibitors like Alpelisib, Capivasertib, and Everolimus, Gedatolisib has shown superior potency and efficacy in preclinical and clinical studies .

特性

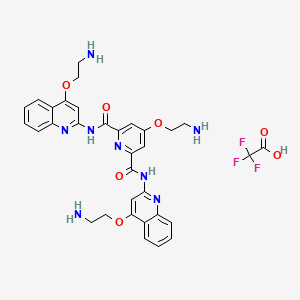

IUPAC Name |

1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N9O4/c1-38(2)27-11-13-39(14-12-27)29(42)24-5-9-26(10-6-24)34-32(43)33-25-7-3-23(4-8-25)28-35-30(40-15-19-44-20-16-40)37-31(36-28)41-17-21-45-22-18-41/h3-10,27H,11-22H2,1-2H3,(H2,33,34,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZAEMINVBZMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152557 | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197160-78-3 | |

| Record name | Gedatolisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197160-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gedatolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197160783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gedatolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PKI-587 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEDATOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96265TNH2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary mechanism of action of Gedatolisib?

A1: Gedatolisib is a dual inhibitor of PI3K and mTOR. [, , ] It exerts its antitumor activity by potently inhibiting all Class I PI3K isoforms (α, β, γ, and δ) as well as both mTOR complexes, mTORC1 and mTORC2. [, , , , , , , ] This comprehensive inhibition disrupts crucial signaling pathways responsible for cell growth, proliferation, survival, and angiogenesis.

Q2: How does Gedatolisib's dual inhibition of PI3K and mTOR provide an advantage over selective PI3K inhibitors?

A2: Selective PI3K inhibitors often encounter limitations due to the activation of compensatory feedback loops within the PI3K/AKT/mTOR pathway. [, , , ] By simultaneously inhibiting both PI3K and mTOR, Gedatolisib effectively blocks these feedback mechanisms, potentially leading to more sustained pathway inhibition and improved antitumor activity. [, , , , , , ]

Q3: What are the downstream consequences of Gedatolisib's inhibition of the PI3K/AKT/mTOR pathway?

A3: Gedatolisib's inhibition of PI3K and mTOR leads to a decrease in the phosphorylation of key downstream effectors such as AKT, S6 ribosomal protein (S6rp), and 4E-binding protein 1 (4EBP1). [, , , , ] This results in cell cycle arrest, primarily at the G0/G1 phase, reduced protein synthesis, and ultimately, inhibition of tumor cell growth and proliferation. [, , , , , , ]

Q4: What types of cancers have shown sensitivity to Gedatolisib in preclinical studies?

A4: Preclinical studies have demonstrated Gedatolisib's antitumor activity against various cancer types, including breast cancer [, , , , , ], prostate cancer [], endometrial cancer [, ], lung cancer [, ], colorectal cancer [, ], acute myeloid leukemia [], and canine tumors. []

Q5: Has Gedatolisib shown efficacy in overcoming resistance mechanisms in preclinical models?

A5: Yes, in vitro studies suggest that Gedatolisib can overcome resistance to both endocrine therapy and PI3K inhibitors in breast cancer models by blocking compensatory feedback loops and enhancing the cytotoxic effects of these therapies. [, ] Moreover, in canine tumor cells, Gedatolisib demonstrated efficacy despite the presence of ABCB1 activity, a known mechanism of drug resistance. []

Q6: What is the current status of Gedatolisib in clinical trials?

A6: Gedatolisib is currently being evaluated in several clinical trials for various solid tumors, including breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , ] Ongoing trials are exploring its efficacy as both a single agent and in combination with other therapies, such as endocrine therapy, chemotherapy, CDK4/6 inhibitors, and PARP inhibitors. [, , , , , , , , , , ]

Q7: What were the key findings from the Phase 1b clinical trial of Gedatolisib in combination with palbociclib and endocrine therapy in patients with HR+/HER2- advanced breast cancer?

A7: The Phase 1b trial demonstrated promising antitumor activity and a manageable safety profile for the triplet combination of Gedatolisib, palbociclib, and endocrine therapy in patients with HR+/HER2- advanced breast cancer. [, ] Encouraging results were observed in both first- and later-line settings, including patients previously treated with CDK4/6 inhibitors. [, ]

Q8: Are there any ongoing Phase 3 clinical trials evaluating Gedatolisib?

A8: Yes, the VIKTORIA-1 trial (NCT05501886) is a Phase 3 study investigating the efficacy and safety of Gedatolisib plus fulvestrant with and without palbociclib in patients with HR+/HER2- advanced breast cancer who have received prior CDK4/6 inhibitor therapy in combination with a non-steroidal aromatase inhibitor. []

Q9: What is the primary route of administration for Gedatolisib?

A9: Gedatolisib is administered intravenously. [, , , , ]

Q10: What is the terminal half-life of Gedatolisib?

A10: Following a single intravenous dose, the terminal half-life of Gedatolisib is approximately 37 hours. [] Encapsulation of Gedatolisib in nanoparticles has been explored as a means to further extend its half-life and achieve sustained release. []

Q11: How is Gedatolisib primarily eliminated from the body?

A11: The majority of Gedatolisib is eliminated through fecal excretion, with 66-73% of drug-related material recovered in feces. []

Q12: Does Gedatolisib undergo extensive metabolism?

A12: No, Gedatolisib exhibits minimal metabolism. [] Only one oxidative metabolite, M5, has been identified in feces, representing less than 1% of the administered dose. []

Q13: What are the potential mechanisms of resistance to Gedatolisib?

A13: Despite its broad inhibitory profile, acquired resistance to Gedatolisib is still possible. Potential mechanisms of resistance include:

- Activation of alternative signaling pathways: Upregulation of the Wnt pathway has been observed following PI3K inhibition and may contribute to resistance. [, ]

- Increased drug efflux: Overexpression of drug efflux pumps like ABCB1 can limit intracellular drug accumulation and reduce efficacy. [, ]

- Acquired genomic alterations: Mutations in genes involved in the PI3K/AKT/mTOR pathway, such as PIK3CA, PTEN, and AKT, could potentially confer resistance. [, , , ]

Q14: What are the most common adverse events associated with Gedatolisib?

A15: The most commonly reported adverse events in clinical trials of Gedatolisib include nausea, stomatitis, fatigue, vomiting, neutropenia, anemia, and hyperglycemia. [, , , , , , ] These events are generally manageable with supportive care, and few discontinuations due to treatment-related adverse events have been reported. [, ]

Q15: What are the future directions for research and development of Gedatolisib?

A15: Ongoing research is focusing on:

- Optimizing dosing and scheduling: Different dosing schedules, such as the three weeks on/one week off regimen, are being investigated to improve efficacy and minimize toxicity. [, ]

- Exploring novel drug delivery systems: Encapsulating Gedatolisib in nanoparticles has shown promise in preclinical models for improving pharmacokinetic properties, reducing toxicity, and enhancing tumor targeting. []

- Investigating combination therapies: Combining Gedatolisib with other targeted therapies, such as ICI, CDK4/6 inhibitors, and PARP inhibitors, holds promise for enhancing antitumor activity and overcoming resistance mechanisms. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)